molecular formula C27H23ClN5O5P B14270729 [2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethyl](triphenyl)phosphanium perchlorate CAS No. 154959-51-0

[2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethyl](triphenyl)phosphanium perchlorate

Cat. No.: B14270729
CAS No.: 154959-51-0
M. Wt: 563.9 g/mol
InChI Key: JNNOGOIHWYSYFT-UHFFFAOYSA-N
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Description

2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is a complex organic compound with a unique structure that combines a tetrazole ring, a phosphonium group, and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable aldehyde to form the intermediate compound. This intermediate is further reacted with triphenylphosphine and perchloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phosphonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used as a reagent in organic synthesis. It can act as a catalyst or a precursor for the synthesis of other complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxo-1-(5-methyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
  • 2-Amino-2-oxo-1-(5-ethyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate

Uniqueness

Compared to similar compounds, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate has a unique phenyl group attached to the tetrazole ring. This structural feature enhances its reactivity and specificity, making it more effective in certain applications.

Properties

CAS No.

154959-51-0

Molecular Formula

C27H23ClN5O5P

Molecular Weight

563.9 g/mol

IUPAC Name

[2-amino-2-oxo-1-(5-phenyltetrazol-1-yl)ethyl]-triphenylphosphanium;perchlorate

InChI

InChI=1S/C27H22N5OP.ClHO4/c28-25(33)27(32-26(29-30-31-32)21-13-5-1-6-14-21)34(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,27H,(H-,28,33);(H,2,3,4,5)

InChI Key

JNNOGOIHWYSYFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(C(=O)N)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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